molecular formula C18H20ClN3O6S3 B1226082 sporidesmin E CAS No. 22327-77-1

sporidesmin E

Cat. No.: B1226082
CAS No.: 22327-77-1
M. Wt: 506 g/mol
InChI Key: NAEONKBZNXPTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

sporidesmin E is a natural product found in Pseudopithomyces chartarum and Pithomyces chartarum with data available.

Scientific Research Applications

Zinc's Protective Role Against Sporidesmin Toxicity

Sporidesmin, a mycotoxin produced by Pithomyces chartarum, causes severe liver and bile duct damage in ruminants. Research indicates that zinc supplementation effectively protects against sporidesmin toxicity. This protection was demonstrated in HepG2 cells treated with sporidesmin, where pre-treatment with zinc sulphate showed significant protective effects. Notably, this protection does not require new gene transcription, suggesting a direct biochemical interaction (Duncan, Thompson, & Phua, 2005).

Sporidesmin-Induced Liver Damage and Its Impact on Fetal Growth

Sporidesmin's effect on liver damage in sheep, particularly in the context of pregnancy, was studied. It was found that sporidesmin-induced liver damage prior to mating in ewes could impact fetal growth, indicating a potential model for studying intrauterine growth restriction (IUGR) in humans (Oliver & Harding, 2009).

Interaction with Lipid Bilayers

Research on sporidesmin's interaction with lipid bilayers provides insights into its mechanism of action at the cellular level. Sporidesmin's hydrophobic nature allows it to integrate into cell membranes, affecting bilayer organization and membrane protein properties. These interactions were studied using models like dimyristoyl-sn-3-phosphatidyl choline (DMPC) bilayers, offering a deeper understanding of sporidesmin’s cellular impacts (Upreti & Jain, 1993).

Generation of Superoxide Radical

Sporidesmin has been shown to generate superoxide radicals, particularly from its reduced (dithiol) form. This generation occurs across a wide pH range and is catalyzed by trace metals like copper. The production of superoxide radicals is a critical aspect of sporidesmin's toxicity, suggesting that oxygen-free-radicals may play a role in its harmful effects (Munday, 1982).

Molecular Structure and Biosynthesis

Studies on sporidesmin's molecular structure and biosynthesis provide crucial information about its chemical nature. For instance, research on sporidesmin E, a related compound, helped elucidate sporidesmin's structure and suggested mechanisms for its biosynthesis (Rahman, Safe, & Taylor, 1969).

In Vivo and In Vitro Mutagenicity Studies

Investigating the mutagenicity of sporidesmin contributes to understanding its potential genetic impacts. Studies involving organisms like Salmonella typhimurium and Chinese hamster cells revealed that while sporidesmin showed clastogenic effects in vitro, it did not induce significant mutagenic changes in sheep, highlighting species-specific responses to the toxin (Ferguson et al., 1992).

Cellular and Molecular Toxicity Analysis

Comprehensive analyses of sporidesmin's cellular and molecular toxicity reveal its diverse biological impacts. The toxin's unique structure leads to varied biological reactivities, causing damage to hepatobiliary and other tissues. These studies contribute to a deeper understanding of how sporidesmin affects cells and suggest new strategies for controlling diseases like facial eczema in livestock (Jordan, 2020).

Properties

CAS No.

22327-77-1

Molecular Formula

C18H20ClN3O6S3

Molecular Weight

506 g/mol

IUPAC Name

6-chloro-2,3-dihydroxy-7,8-dimethoxy-10,14,19-trimethyl-15,16,17-trithia-10,12,19-triazapentacyclo[12.3.2.01,12.03,11.04,9]nonadeca-4,6,8-triene-13,18-dione

InChI

InChI=1S/C18H20ClN3O6S3/c1-16-14(24)22-13-17(26,12(23)18(22,30-31-29-16)15(25)21(16)3)7-6-8(19)10(27-4)11(28-5)9(7)20(13)2/h6,12-13,23,26H,1-5H3

InChI Key

NAEONKBZNXPTMI-UHFFFAOYSA-N

SMILES

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SSS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O

Canonical SMILES

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SSS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O

Synonyms

isosporidesmin B
sporidesmin
sporidesmin A
sporidesmin B
sporidesmin C
sporidesmin D
sporidesmin E
sporidesmin F
sporidesmin G
sporidesmin H

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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